6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine belongs to the class of pyrazolo[3,4-b]pyridines, a fused heterocyclic system gaining increasing attention in medicinal chemistry. These compounds are considered bioisosteres of quinolines [] and have shown promising biological activities, including antimalarial, antibacterial, antiviral, and anticancer properties [, , , ].
6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. Characterized by a pyrazole ring fused to a pyridine ring, it features a chlorine atom at the 6th position and a methyl group at the 1st position. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug design, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) involved in various signaling pathways .
The compound is classified under heterocyclic compounds, specifically as a pyrazolopyridine derivative. Its chemical structure is denoted by the International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its systematic nomenclature. The chemical formula is and its CAS number is 63725-52-0.
The synthesis of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
The molecular structure of 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine includes:
The compound's molecular weight is approximately 175.59 g/mol, with a melting point reported around 70 °C . Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide further insights into its structural characteristics.
6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions:
The mechanism of action for 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine primarily involves its interaction with tropomyosin receptor kinases (TRKs). Upon binding to these receptors, it inhibits their kinase activity, blocking downstream signaling pathways related to cell proliferation, differentiation, and survival. This inhibition has implications for cancer treatment and other diseases where TRK signaling is dysregulated .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to confirm purity and identify degradation products during stability studies .
6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine finds applications in various scientific fields:
Ongoing research continues to explore its pharmacological properties and potential therapeutic applications in treating various diseases associated with TRK signaling dysregulation .
Multicomponent reactions (MCRs) provide efficient single-pot methodologies for constructing the pyrazolo[3,4-b]pyridine core. The classical Ortoleva-Bulow approach utilizes 5-aminopyrazole precursors condensed with 1,3-dicarbonyl equivalents under acidic conditions. Modern adaptations employ diverse electrophiles including β-ketoesters, malononitrile, or aryl glyoxals, enabling introduction of C4/C6 substituents. The Knorr-type cyclocondensation of 6-hydrazino-4-methyl-2-chloronicotinonitrile with 1,3-diketones exemplifies this strategy, yielding 6-pyrazolylnicotinonitrile intermediates that undergo subsequent annulation to form the bicyclic system. This method delivers moderate to high yields (65-85%) and excellent functional group tolerance, accommodating acetylacetone, benzoylacetone, and heteroaromatic diketones like thenoyltrifluoroacetone [1] [6].
Table 1: Multicomponent Approaches to Pyrazolo[3,4-b]pyridine Core Synthesis
Starting Materials | Conditions | Key Intermediate | Final Product Yield | Reference |
---|---|---|---|---|
5-Aminopyrazole + 1,3-Diketone | Glacial AcOH, reflux | 1H-Pyrazolo[3,4-b]pyridine | 70-90% | [1] |
6-Hydrazinonicotinonitrile + Acetylacetone | i-PrOH, reflux | 4-Methyl-6-(3,5-dimethylpyrazolyl)-2-chloronicotinonitrile | 75-82% | [6] |
2-Chloro-3-cyanopyridine + Methylhydrazine | EtOH, reflux | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 68% | [7] [8] |
While traditional acid catalysts (e.g., acetic acid) remain prevalent, emerging nano-magnetic metal-organic framework (MOF) catalysts show significant promise for enhancing cyclization efficiency. Theoretical designs propose Fe₃O₄@ZIF-8 or UiO-66-NH₂ composites functionalized with acidic sites (-SO₃H, -COOH). These architectures facilitate:
Precise installation of the chloro and methyl groups demands stringent regiocontrol:
Chlorination:
Methylation:
Table 2: Regioselective Halogenation Methods for Pyrazolo[3,4-b]pyridines
Substrate | Chlorination Agent | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-ol | POCl₃ (excess) | 110°C | C6 > 99% | 92% |
6-Bromo-1H-pyrazolo[3,4-b]pyridine | HCl (gas)/CuCl | 60°C | C6 85% | 78% |
Pyrazolo[3,4-b]pyridine N-oxide | POCl₃ (1.1 eq) | 80°C | C6 95% | 88% |
Solvent-free methodologies enhance sustainability and scalability:
Two dominant strategies exist for accessing 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine:
Pyrazole-First Approach (Bulow-Type):
Pyridine-First Approach:
Table 3: Comparative Synthetic Pathways to 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Parameter | Pyrazole-First Route | Pyridine-First Route |
---|---|---|
Key Starting Material | 1-Methyl-5-aminopyrazole | 2,6-Dichloronicotinonitrile |
Chlorine Introduction | Late-stage (POCl₃ on pyridone) | Early (retained from precursor) |
Step Count | 4-5 steps | 3 steps |
Overall Yield | 45-55% | 65-75% |
Functionalization Flexibility | High at N1/C3 | High at C3/C6 via cross-coupling |
Scalability Issue | High-temperature chlorination | Hydrazine handling |
Compounds Mentioned in Article
CAS No.: 1232861-58-3
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4